molecular formula C20H17ClN2O4 B2473407 4-(4-chlorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid CAS No. 138560-56-2

4-(4-chlorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid

Cat. No.: B2473407
CAS No.: 138560-56-2
M. Wt: 384.82
InChI Key: AINYJTDCAZCZIU-UHFFFAOYSA-N
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Description

This compound is a pyrazoline-containing derivative with a hybrid structure featuring a 4-chlorophenyl group, a 3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl moiety, and a 4-oxobutanoic acid chain. Its synthesis typically involves condensation reactions between substituted quinolinones and pyrazoline precursors under controlled conditions, followed by purification via flash chromatography . Its structural complexity necessitates advanced characterization techniques, including $ ^1H $ NMR, $ ^{13}C $ NMR, and HPLC (purity >95%) for validation .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-12-18(19(25)23(22-12)15-5-3-2-4-6-15)16(20(26)27)11-17(24)13-7-9-14(21)10-8-13/h2-10,16,18H,11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINYJTDCAZCZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-chlorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid, often referred to as a pyrazole derivative, has garnered attention due to its diverse biological activities. This compound is characterized by a complex molecular structure with the chemical formula C20H17ClN2O4C_{20}H_{17}ClN_{2}O_{4} and a molecular weight of approximately 384.81 g/mol. The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

The compound possesses several functional groups that contribute to its biological activity:

  • Chlorophenyl group : Known for its influence on pharmacological properties.
  • Pyrazole ring : Associated with anti-inflammatory and anticancer activities.
  • Keto and oxo functionalities : Implicated in enzyme inhibition and interactions with biological targets.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties against various bacterial strains.
  • Antitumor Activity : The compound has shown potential in inhibiting tumor growth in vitro, particularly against breast cancer cell lines (e.g., MCF-7).
  • Enzyme Inhibition : It has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial in neuropharmacology.

Antimicrobial Activity

Research indicates that the compound exhibits promising antimicrobial effects. For instance, a study reported that pyrazole derivatives demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential .

Antitumor Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The cytotoxic effects were notably pronounced in HepG2 liver cancer cells and MCF-7 breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Enzyme Inhibition

The compound has been tested for its inhibitory effects on AChE, which is relevant for treating Alzheimer's disease. The results indicated moderate inhibitory activity, with IC50 values suggesting potential for further development as a therapeutic agent .

Data Table of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialSignificant against multiple strains
AntitumorCytotoxicity in MCF-7 and HepG2 cells
Enzyme InhibitionModerate AChE inhibition (IC50 values)

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis of various pyrazole derivatives demonstrated that compounds similar to this compound showed enhanced antimicrobial properties when modified with electron-withdrawing groups like chlorine .
  • Anticancer Properties : Another study focused on the anticancer potential of pyrazole derivatives revealed that the introduction of specific substituents increased cytotoxicity against cancer cell lines, suggesting that structural modifications could optimize therapeutic efficacy .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial activity. The compound's structure allows it to interact with microbial targets effectively, leading to inhibition of growth in various bacterial and fungal strains. For instance, studies have shown that related pyrazole derivatives possess broad-spectrum antimicrobial effects .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, including those from breast and liver carcinomas. The mechanism involves the induction of apoptosis in cancer cells, which could be attributed to its ability to modulate specific cellular pathways .

Neuropharmacological Applications

This compound has also been explored for its potential as an NMDA receptor antagonist. NMDA receptors play a crucial role in synaptic plasticity and memory function. Compounds with similar structures have demonstrated selectivity for certain NMDA receptor subtypes, which may lead to therapeutic applications in neurological disorders such as schizophrenia and Parkinson's disease .

Study 1: Antimicrobial Activity Assessment

In a comparative study involving various pyrazole derivatives, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as an antimicrobial agent .

Study 2: Anticancer Efficacy

A study focused on the anticancer effects of the compound revealed that it significantly reduced cell viability in HepG2 liver cancer cells. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of pyrazoline and oxobutanoic acid hybrids. Below is a systematic comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Biological Activity / Notes Reference
Target Compound 4-Cl-phenyl, 3-methyl-5-oxo-pyrazolyl, oxobutanoic acid ~415.8* Hypothesized antimicrobial/anti-inflammatory activity; high purity (>95%)
4-{3-[4-(4-Bromophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (24) Br-phenyl, quinolinone-pyrazolyl hybrid, oxobutanoic acid ~550.3 High yield (86%); structural analog with bromine substitution; no explicit activity data
4-{5-(4-Chlorophenyl)-3-[4-(4-chlorophenyl)-2-oxo-1,2-dihydroquinolin-3-yl]-4,5-dihydro-1H-pyrazol-1-yl}-4-oxobutanoic acid (26) Di-Cl-phenyl, quinolinone-pyrazolyl hybrid, oxobutanoic acid ~538.3 Lower yield (22%); dual chloro substituents may enhance lipophilicity
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (3) 3,4-diCl-phenyl, antipyrinyl, oxobutanoic acid ~404.2 Antimicrobial screening; moderate activity against Gram-positive bacteria
4-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazinyl]-4-oxobutanoic acid 4-Cl-phenyl, piperazinyl, oxobutanoic acid ~367.8 Dual chloro substituents; piperazine moiety may influence CNS-targeted activity
4-(4-Chlorophenyl)-2-(4-methylpiperazino)-4-oxobutanoic acid 4-Cl-phenyl, methylpiperazino, oxobutanoic acid 310.78 Methylpiperazine enhances solubility; potential for improved pharmacokinetics

*Estimated based on structural formula.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Chloro and bromo substituents on the phenyl ring are common in antimicrobial agents.

Synthetic Challenges: Compounds with dual chloro substituents (e.g., , Compound 26) show lower yields (22–27%) compared to mono-halogenated analogs (86%), likely due to steric hindrance during cyclization .

Structural Flexibility vs. Specificity: The quinolinone-pyrazolyl hybrids () demonstrate broader structural diversity but require complex multi-step syntheses. In contrast, the target compound’s simpler pyrazoline core may facilitate scalable production .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(4-chlorophenyl)-2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-4-oxobutanoic acid and its analogs?

  • Answer : The compound is synthesized via multi-step reactions, typically involving Vilsmeier–Haack formylation of pyrazolone precursors followed by condensation with substituted aryl aldehydes. For example, analogs are prepared using general procedure G (e.g., coupling 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with appropriate carbonyl derivatives in polar aprotic solvents like DMF). Purification involves flash chromatography (silica gel, ethyl acetate/hexane gradients), and purity is validated by HPLC (>95%) and NMR spectroscopy .

Q. How is the structural conformation of this compound confirmed experimentally?

  • Answer : Structural elucidation relies on ¹H/¹³C NMR to assign proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl carbons at ~170–190 ppm). Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding networks involving the oxobutanoic acid moiety). Computational methods like DFT further validate geometries .

Q. What analytical techniques are critical for assessing purity and stability?

  • Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns ensures purity (>95%). Stability studies employ LC-MS under varying pH/temperature to detect degradation products (e.g., hydrolysis of the oxobutanoic acid group). TGA/DSC analyses assess thermal stability .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-chlorophenyl vs. 4-bromophenyl) influence bioactivity in structure-activity relationship (SAR) studies?

  • Answer : Comparative SAR involves synthesizing analogs (e.g., compound 24 with bromophenyl vs. 26 with chlorophenyl) and testing in enzyme inhibition assays (e.g., COX-2 or kinase targets). Halogen substitution alters electron-withdrawing effects, modulating binding affinity. For example, 4-chlorophenyl derivatives show enhanced metabolic stability over brominated analogs in hepatic microsome assays .

How can conflicting data on reaction yields (e.g., 27% for compound 25vs. 86% for 24**) be resolved during scale-up?**

  • Answer : Yield discrepancies arise from steric hindrance in bulky substituents (e.g., 4-bromophenyl in 25 ) or competing side reactions. Optimization includes adjusting stoichiometry (excess carbonyl reagent), temperature control (slow addition at 0°C), or switching solvents (DMF to THF) to minimize byproducts .

Q. What computational strategies predict the compound’s binding mode to therapeutic targets?

  • Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with target proteins (e.g., cyclooxygenase). Pharmacophore models highlight critical features: the pyrazolone ring for hydrogen bonding, chlorophenyl for hydrophobic contacts, and oxobutanoic acid for ionic interactions. Validation against experimental IC₅₀ values ensures reliability .

Q. How are mechanistic pathways for degradation under acidic conditions elucidated?

  • Answer : Isotopic labeling (¹⁸O-water) tracks hydrolysis of the oxobutanoic acid group. LC-MS/MS identifies degradation products (e.g., decarboxylated intermediates). Kinetic studies (pH-rate profiles) reveal pseudo-first-order decay, guiding formulation strategies (e.g., enteric coating) .

Q. What challenges arise in resolving enantiomeric impurities during asymmetric synthesis?

  • Answer : Chiral HPLC (Chiralpak AD-H column) separates enantiomers, but low diastereomeric excess (de) may occur due to racemization at the pyrazolone chiral center. Strategies include using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (Ru-BINAP complexes) .

Methodological Notes

  • Contradiction Management : Discrepancies in biological data (e.g., IC₅₀ variability) require cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Advanced Purification : For polar derivatives, preparative HPLC with C18 columns and 0.1% TFA in acetonitrile/water improves resolution .

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